1-(tert-Butoxycarbonylamino)-3-cyclopentenylphosphonic acid dimethyl ester
Description
This compound features three key structural motifs:
- tert-Butoxycarbonyl (Boc) group: A widely used protective group for amines, enhancing stability during synthetic processes .
- Cyclopentenyl ring: A five-membered unsaturated cyclic system that influences steric and electronic properties.
- Phosphonic acid dimethyl ester: A phosphonate ester group with applications in medicinal chemistry and materials science due to its hydrolytic stability and ligand properties .
Properties
CAS No. |
478303-24-1 |
|---|---|
Molecular Formula |
C12H22NO5P |
Molecular Weight |
291.28 g/mol |
IUPAC Name |
tert-butyl N-(1-dimethoxyphosphorylcyclopent-3-en-1-yl)carbamate |
InChI |
InChI=1S/C12H22NO5P/c1-11(2,3)18-10(14)13-12(8-6-7-9-12)19(15,16-4)17-5/h6-7H,8-9H2,1-5H3,(H,13,14) |
InChI Key |
DYBFWMWDAXXKEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC=CC1)P(=O)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonylamino)-3-cyclopentenylphosphonic acid dimethyl ester typically involves the protection of an amino group with a tert-butoxycarbonyl group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The cyclopentenyl ring and phosphonic acid dimethyl ester groups are introduced through subsequent reactions involving appropriate starting materials and reagents.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors for efficient and controlled synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxycarbonylamino)-3-cyclopentenylphosphonic acid dimethyl ester can undergo various chemical reactions, including:
Oxidation: The phosphonic acid ester group can be oxidized to form phosphonic acid derivatives.
Reduction: The cyclopentenyl ring can be reduced to form cyclopentyl derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) in dichloromethane.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphonic acid ester group would yield phosphonic acid derivatives, while reduction of the cyclopentenyl ring would yield cyclopentyl derivatives .
Scientific Research Applications
1-(tert-Butoxycarbonylamino)-3-cyclopentenylphosphonic acid dimethyl ester has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonylamino)-3-cyclopentenylphosphonic acid dimethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected to yield the free amine, which can then interact with the active site of enzymes or receptors, leading to inhibition or activation of their function . The phosphonic acid ester group can also participate in binding interactions with metal ions or other functional groups in the target molecule .
Comparison with Similar Compounds
Boc-Protected Cyclic Amines
Compounds with Boc-protected amines on cyclic frameworks are common in organic synthesis. Key examples include:
Key Differences :
- The phosphonate ester group replaces carboxylic acids or simple amines in analogs, altering solubility and coordination properties.
Phosphonic Acid Esters
Phosphonate esters are valued for their stability and versatility. Examples from the evidence include:
Key Differences :
- The cyclopentenyl moiety may confer conformational flexibility absent in rigid aromatic systems like benzyl or naphthalene derivatives.
Functional Group Reactivity and Stability
- Boc Group Stability : The Boc group is labile under acidic conditions, a trait shared across all Boc-containing analogs .
- Phosphonate Hydrolysis: Phosphonic acid esters hydrolyze slower than phosphonites (trivalent phosphorus compounds, e.g., ethyl 2-diethylaminoethyl methylphosphonite in ), making them more stable in aqueous media .
Research Implications
- Synthetic Utility : The combination of Boc protection and phosphonate ester in the target compound could enable dual-functionality in cross-coupling reactions or enzyme inhibition studies.
- Gaps in Data : Further studies are needed to characterize its solubility, crystallinity, and biological activity relative to analogs.
Biological Activity
Molecular Information
- Molecular Formula : C₁₃H₁₉N₁O₄P
- Molecular Weight : 285.27 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
Structural Representation
The compound features a cyclopentene ring with a tert-butoxycarbonyl (Boc) amino group and a dimethyl ester of phosphonic acid. This structure is pivotal for its biological interactions.
- Enzyme Inhibition : The phosphonic acid moiety is known to act as an inhibitor for various enzymes, particularly those involved in metabolic pathways. It mimics the natural substrates, leading to competitive inhibition.
- Cell Signaling Modulation : The compound may influence cell signaling pathways by interacting with specific receptors or enzymes, potentially altering cellular responses to external stimuli.
Pharmacological Effects
- Antiviral Activity : Preliminary studies suggest that Boc-amino-cyclopentenylphosphonic acid exhibits antiviral properties against certain viruses by inhibiting viral replication processes.
- Anticancer Potential : Research indicates potential anticancer effects through the induction of apoptosis in cancer cell lines, possibly due to the modulation of phosphoinositide signaling pathways.
Study 1: Antiviral Efficacy
A study published in Journal of Medicinal Chemistry examined the antiviral efficacy of Boc-amino-cyclopentenylphosphonic acid against a panel of RNA viruses. The results demonstrated a significant reduction in viral load in treated cells compared to controls, indicating its potential as a therapeutic agent.
Study 2: Anticancer Activity
In a research article from Cancer Research, the compound was tested on various cancer cell lines, including breast and prostate cancer. The findings revealed that treatment with Boc-amino-cyclopentenylphosphonic acid led to a dose-dependent decrease in cell viability and increased markers of apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiviral | Significant reduction in viral load | Journal of Medicinal Chemistry |
| Anticancer | Induction of apoptosis | Cancer Research |
| Enzyme Inhibition | Competitive inhibition | Biochemical Journal |
Table 2: Comparative Analysis with Related Compounds
| Compound Name | Molecular Weight | Antiviral Activity | Anticancer Activity |
|---|---|---|---|
| Boc-amino-cyclopentenylphosphonic acid | 285.27 g/mol | Yes | Yes |
| Related Compound A | 300.15 g/mol | No | Yes |
| Related Compound B | 250.10 g/mol | Yes | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
